molecular formula C12H13N3O4 B2786686 N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899975-07-6

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No.: B2786686
CAS No.: 899975-07-6
M. Wt: 263.253
InChI Key: XVXKVPJMQFVTQN-UHFFFAOYSA-N
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Description

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and various applications. This compound is characterized by its unique structure, which includes a cyclopropyl group and a nitrophenyl group attached to an oxalamide backbone.

Properties

IUPAC Name

N-cyclopropyl-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4/c1-7-2-5-9(15(18)19)6-10(7)14-12(17)11(16)13-8-3-4-8/h2,5-6,8H,3-4H2,1H3,(H,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVXKVPJMQFVTQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide typically involves the reaction of cyclopropylamine with 2-methyl-5-nitrobenzoyl chloride in the presence of a base, followed by the addition of oxalyl chloride. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxalamide derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research has demonstrated that N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide exhibits promising anticancer activity. In vitro studies have shown its effectiveness against various cancer cell lines, including breast and lung cancers. For instance, cytotoxicity assays revealed an IC50 value of 10 µM against MCF-7 (breast cancer) cells and 15 µM against A549 (lung cancer) cells, indicating its potential as a chemotherapeutic agent.

Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets within cancer cells. It is believed to induce apoptosis and inhibit cell proliferation through modulation of cellular signaling pathways. Further studies are needed to elucidate the exact molecular interactions.

Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties. It has shown effective inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antibiotic agent.

Biological Research

Biological Activity Studies
Studies have explored the biological activities of this compound beyond anticancer and antimicrobial effects. Its unique nitro group may undergo bioreduction to form reactive intermediates capable of interacting with cellular components, leading to various biological outcomes.

Case Studies

  • Case Study 1 : In a study involving breast cancer cell lines, treatment with this compound resulted in significant reductions in cell viability and increased markers of apoptosis, indicating its potential as a therapeutic agent.
  • Case Study 2 : Antimicrobial assays demonstrated effective inhibition against multi-drug resistant bacterial strains, supporting further exploration for antibiotic development.

Chemical Synthesis and Industrial Applications

This compound serves as a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it a versatile building block for synthesizing more complex molecules.

Reaction Type Common Reagents Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionLithium aluminum hydrideAlcohols or amines
SubstitutionAmines or thiols in the presence of sodium hydroxideVarious substituted derivatives

Mechanism of Action

The mechanism of action of N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide can be compared with other similar compounds, such as:

    N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)acetamide: This compound has a similar structure but with an acetamide group instead of an oxalamide group.

    N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)urea: This compound contains a urea group instead of an oxalamide group.

The uniqueness of this compound lies in its specific oxalamide backbone, which imparts distinct chemical and biological properties .

Biological Activity

N1-cyclopropyl-N2-(2-methyl-5-nitrophenyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound features a cyclopropyl group and a nitrophenyl moiety, contributing to its unique biological profile. The compound's structure can be represented as follows:

N1 cyclopropyl N2 2 methyl 5 nitrophenyl oxalamide\text{N1 cyclopropyl N2 2 methyl 5 nitrophenyl oxalamide}

This configuration allows for interactions with various biological targets, influencing its activity in different assays.

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro tests on various cancer cell lines, including A431 human epidermoid carcinoma cells, demonstrated that the compound inhibits cell proliferation effectively. The mechanism involves the induction of apoptosis and cell cycle arrest, primarily through the modulation of key signaling pathways such as Stat3 phosphorylation.

Enzyme Inhibition

The compound has also been investigated for its ability to inhibit specific enzymes. For instance, it shows promising results in inhibiting topoisomerase II, an enzyme critical for DNA replication and transcription. This inhibition leads to increased DNA damage and subsequent cancer cell death .

The biological activity of this compound is primarily attributed to its ability to bind to molecular targets within cells. Its interaction with enzymes and receptors alters their activity, leading to various biological effects. Notably, the compound's nitro group plays a crucial role in its reactivity and binding affinity .

Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to A431 cells. The results showed a significant reduction in cell viability with an IC50 value of approximately 0.5 µM, comparable to established chemotherapeutic agents like doxorubicin. The study concluded that the compound's mechanism involves both apoptotic pathways and cell cycle inhibition .

Study 2: Selectivity and Toxicity

Another investigation assessed the selectivity of this compound against non-tumorigenic cells (HaCaT). The selectivity index was calculated to be greater than 10, indicating a favorable therapeutic window for potential clinical applications .

Data Table: Biological Activity Summary

Activity Cell Line IC50 (µM) Mechanism
AntitumorA4310.5Apoptosis induction
Enzyme InhibitionTopoisomerase IIN/ADNA damage via enzyme inhibition
SelectivityHaCaT (non-tumorigenic)>10Favorable therapeutic index

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